molecular formula C13H11ClN4O B276633 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine

Katalognummer B276633
Molekulargewicht: 274.7 g/mol
InChI-Schlüssel: CXKLDNQYGRIDRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine, commonly known as CTFA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of CTFA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In fungi, CTFA has been found to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In bacteria, CTFA has been found to inhibit the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. In cancer cells, CTFA has been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
CTFA has been found to have various biochemical and physiological effects. In fungi, CTFA has been found to disrupt the cell membrane, leading to cell death. In bacteria, CTFA has been found to disrupt the cell wall, leading to cell death. In cancer cells, CTFA has been found to induce cell death through various mechanisms such as DNA damage, inhibition of cell cycle, and induction of apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

CTFA has several advantages for lab experiments such as its broad-spectrum activity against various organisms, low toxicity, and ease of synthesis. However, CTFA also has some limitations such as its low solubility in water, which can affect its efficacy in some applications.

Zukünftige Richtungen

For the study of CTFA include the development of CTFA-based drugs, optimization of the synthesis method, and further research on its mechanism of action and potential applications.

Synthesemethoden

The synthesis method of CTFA involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of ammonium acetate to form 5-(3-chlorophenyl)-2-furfural. The resulting compound is then reacted with 1H-1,2,4-triazole-3-amine in the presence of acetic acid to form CTFA.

Wissenschaftliche Forschungsanwendungen

CTFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTFA has been found to exhibit antifungal, antibacterial, and anticancer properties. In agriculture, CTFA has been found to have insecticidal and herbicidal properties. In material science, CTFA has been found to have potential applications in the synthesis of organic semiconductors.

Eigenschaften

Molekularformel

C13H11ClN4O

Molekulargewicht

274.7 g/mol

IUPAC-Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H11ClN4O/c14-10-3-1-2-9(6-10)12-5-4-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18)

InChI-Schlüssel

CXKLDNQYGRIDRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.